2-Benzylcyclopentan-1-ol
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Overview
Description
2-Benzylcyclopentan-1-ol: is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where a benzyl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction . In this method, benzylmagnesium chloride (a Grignard reagent) reacts with cyclopentanone to form this compound. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the preparation of the Grignard reagent, its reaction with cyclopentanone, and subsequent purification of the product. Industrial methods would also focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-benzylcyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-benzylcyclopentane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 2-Benzylcyclopentanone.
Reduction: 2-Benzylcyclopentane.
Substitution: 2-Benzylcyclopentyl chloride or bromide.
Scientific Research Applications
2-Benzylcyclopentan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Materials Science: It may be used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzylcyclopentan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would vary based on the specific drug or material being developed.
Comparison with Similar Compounds
2-Phenylcyclopentan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
Cyclopentanol: The parent compound without any substituents on the ring.
2-Benzylcyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 2-Benzylcyclopentan-1-ol is unique due to the presence of both a benzyl group and a cyclopentanol structure. This combination imparts specific chemical properties and reactivity that can be exploited in various applications, making it distinct from its analogs.
Properties
IUPAC Name |
2-benzylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHRTUEIUFQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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